molecular formula C20H21NO4 B11386883 3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one

3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11386883
M. Wt: 339.4 g/mol
InChI Key: NYVZOUOKBPRNCI-UHFFFAOYSA-N
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Description

3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound characterized by its unique structure, which includes a furochromenone core and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, oxidation, and substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives .

Scientific Research Applications

3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The pyrrolidine moiety can enhance binding affinity and specificity, while the furochromenone core can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is unique due to the combination of the furochromenone core and the pyrrolidine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

3,4,9-trimethyl-8-(2-oxo-2-pyrrolidin-1-ylethyl)furo[2,3-f]chromen-7-one

InChI

InChI=1S/C20H21NO4/c1-11-8-15-18(19-17(11)12(2)10-24-19)13(3)14(20(23)25-15)9-16(22)21-6-4-5-7-21/h8,10H,4-7,9H2,1-3H3

InChI Key

NYVZOUOKBPRNCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3)C)C4=C1C(=CO4)C

Origin of Product

United States

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